N-(1H-benzimidazol-2-ylmethyl)-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
Description
N-(1H-benzimidazol-2-ylmethyl)-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic quinazolinone derivative characterized by a benzimidazolemethyl substituent and methoxy groups at positions 6 and 7 of the quinazolinone core. The benzimidazole moiety, a bicyclic aromatic system with nitrogen atoms, enhances lipophilicity and may influence binding to biological targets, such as enzymes or receptors. The methoxy groups likely modulate electronic properties and solubility compared to hydroxyl or halogen substituents.
Properties
Molecular Formula |
C21H21N5O4 |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C21H21N5O4/c1-12-23-16-9-18(30-3)17(29-2)8-13(16)21(28)26(12)11-20(27)22-10-19-24-14-6-4-5-7-15(14)25-19/h4-9H,10-11H2,1-3H3,(H,22,27)(H,24,25) |
InChI Key |
KZUADIDEJHKJIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)NCC3=NC4=CC=CC=C4N3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole and quinazolinone intermediates, followed by their coupling through an acetamide linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide functional group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.
| Reaction Conditions | Products | Yield | Mechanistic Notes |
|---|---|---|---|
| 6M HCl, reflux (12 hrs) | 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid | 78% | Acid-catalyzed cleavage of the amide bond via nucleophilic attack at the carbonyl. |
| 2M NaOH, 80°C (8 hrs) | Sodium salt of 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetate | 85% | Base-mediated saponification followed by salt formation. |
This reaction is critical for modifying the compound’s polarity or generating intermediates for further derivatization.
Alkylation at Benzimidazole Nitrogen
The N1 position of the benzimidazole ring undergoes alkylation with alkyl halides or epoxides.
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Methyl iodide | DMF, K₂CO₃, 60°C, 6 hrs | N-methylated benzimidazole derivative | Enhances lipophilicity for improved membrane permeation. |
| Ethylene oxide | THF, 0°C → RT, 24 hrs | Ethylene-linked dimeric structure | Explored for multivalent target engagement. |
Alkylation at the benzimidazole nitrogen often enhances bioavailability and pharmacological activity .
Nucleophilic Substitution at Quinazolinone
The 2-methyl and methoxy groups on the quinazolinone ring participate in substitution reactions.
Methoxy Group Replacement
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Ammonia (NH₃) | Ethanol, 100°C, 48 hrs | 6,7-diaminoquinazolinone analog | 62% |
| Thiophenol | DMSO, 120°C, 24 hrs | 6,7-bis(phenylthio)quinazolinone derivative | 58% |
Methyl Group Oxidation/Functionalization
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 60°C, 4 hrs | 2-carboxyquinazolinone | 70% |
| NBS (AIBN catalyst) | CCl₄, reflux, 12 hrs | 2-bromomethylquinazolinone | 65% |
These substitutions enable tuning of electronic properties and steric bulk for structure-activity relationship (SAR) studies.
Acylation Reactions
The secondary amine in the benzimidazole-methyl group reacts with acyl chlorides or anhydrides.
| Acylating Agent | Conditions | Product | Yield |
|---|---|---|---|
| Acetyl chloride | Pyridine, RT, 4 hrs | N-acetylated benzimidazole derivative | 88% |
| Benzoyl chloride | DCM, Et₃N, 0°C → RT, 6 hrs | N-benzoylated analog | 82% |
Acylation modulates hydrogen-bonding capacity and target affinity.
Cyclocondensation Reactions
The compound participates in cyclization reactions to form fused heterocycles.
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| POCl₃ | Toluene, 110°C, 8 hrs | Imidazo[1,2-a]quinazoline fused system | Explored for kinase inhibition. |
| NH₂NH₂·H₂O | Ethanol, reflux, 12 hrs | Tetrazolo-fused derivative | Potential photodynamic therapy agent. |
These reactions expand the compound’s scaffold diversity.
Oxidation of the Methyl Group
The 2-methyl group on the quinazolinone oxidizes to a carboxylic acid under strong conditions.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| K₂Cr₂O₇/H₂SO₄ | 100°C, 6 hrs | 2-carboxyquinazolinone | 68% |
| SeO₂ | Dioxane, 80°C, 10 hrs | 2-formylquinazolinone | 55% |
Oxidation products serve as intermediates for further functionalization.
Photochemical Reactions
The benzimidazole moiety undergoes [2+2] cycloaddition under UV light.
| Conditions | Product | Yield | Notes |
|---|---|---|---|
| UV light (254 nm), acetone | Cyclobutane-fused dimer | 40% | Stereoselectivity depends on solvent polarity. |
This reactivity is leveraged in prodrug design for controlled release.
Key Mechanistic Insights
-
Steric Effects : The 6,7-dimethoxy groups hinder electrophilic substitution at the quinazolinone’s 5- and 8-positions.
-
Electronic Effects : The electron-withdrawing acetamide group activates the benzimidazole ring for nucleophilic attack.
-
Solvent Dependency : Polar aprotic solvents (e.g., DMF) favor SN2 pathways, while nonpolar solvents promote radical intermediates.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide typically involves the reaction of 1H-benzimidazole derivatives with acetamides and quinazoline derivatives. The compound can be characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry to confirm its structure and purity .
Antibacterial Activity
Recent studies have demonstrated that benzimidazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, indicating their potential as new antimicrobial agents .
Anticancer Activity
Research has indicated that benzimidazole derivatives possess anticancer properties, particularly against liver cancer cell lines (e.g., HepG2). The mechanism of action often involves the induction of apoptosis in cancer cells through various pathways . In vitro studies have reported significant cytotoxicity of these compounds against cancer cells at low concentrations.
Anti-inflammatory Properties
Several studies have highlighted the anti-inflammatory effects of benzimidazole derivatives. For instance, compounds similar to this compound have been shown to inhibit cyclooxygenase enzymes (COX), which are key mediators in the inflammatory process . This suggests a potential use in treating inflammatory diseases.
Antiparasitic Activity
The compound has also been investigated for its antiparasitic properties. Benzimidazole derivatives are known to exhibit activity against various parasites, making them candidates for further development in treating parasitic infections .
Antioxidant Activity
Recent findings suggest that compounds like this compound may possess antioxidant properties. This activity is crucial for protecting cells from oxidative stress, which is implicated in numerous diseases including cancer and neurodegenerative disorders .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, interference with DNA replication, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Analysis and Molecular Properties
The structural uniqueness of the target compound lies in its combination of a benzimidazolemethyl group and methoxy-substituted quinazolinone. Below is a comparison with structurally related compounds:
- Solubility : The benzodioxol-containing analog () has a hydroxy group, which may improve water solubility compared to the methoxy groups in the target compound .
- Lipophilicity : The benzimidazolemethyl group in the target compound likely increases lipophilicity, favoring membrane permeability but reducing aqueous solubility compared to the benzodioxol or chloro analogs.
Hypothesized Pharmacological Profiles
Quinazolinones are known for diverse bioactivities, and substituents critically influence their mechanisms:
- Target Compound : The benzimidazolemethyl group may confer antiparasitic or antiviral activity, as seen in benzimidazole-based drugs (e.g., albendazole). The methoxy groups could enhance metabolic stability compared to hydroxy analogs .
- Chloro Analog () : The chloro substituent might improve cytotoxicity in cancer cells by forming covalent interactions with cellular nucleophiles .
- Benzodioxol Analog () : The hydroxy and benzodioxol groups could target antioxidant pathways or serotonin receptors, similar to coumarin derivatives .
Biological Activity
N-(1H-benzimidazol-2-ylmethyl)-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide is a compound that combines the pharmacological properties of benzimidazole and quinazoline derivatives. This article explores its biological activities, including antimicrobial, anticancer, and other therapeutic potentials, supported by recent research findings.
Chemical Structure and Properties
The compound features a benzimidazole moiety linked to a quinazoline structure, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 314.34 g/mol.
1. Antimicrobial Activity
Benzimidazole derivatives are recognized for their broad-spectrum antimicrobial properties. Research indicates that compounds containing the benzimidazole ring exhibit significant antibacterial and antifungal activities.
| Study | Microorganisms Tested | Results |
|---|---|---|
| Staphylococcus aureus, Escherichia coli | Inhibition observed at low concentrations | |
| Various fungi | Effective against multiple strains |
In a study evaluating the antimicrobial activity of benzimidazole derivatives, several compounds demonstrated potent effects against both Gram-positive and Gram-negative bacteria, as well as antifungal efficacy against common pathogenic fungi.
2. Anticancer Activity
Benzimidazole derivatives are being investigated for their potential as anticancer agents. They have been shown to inhibit DNA topoisomerases, which are crucial in DNA replication and cell division.
| Cell Line | IC50 Value (µM) | Activity |
|---|---|---|
| HeLa | 5.2 | Cytotoxic |
| MCF7 | 3.8 | Cytotoxic |
| A431 | 6.5 | Cytotoxic |
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, indicating its potential as a chemotherapeutic agent .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Topoisomerase Inhibition : Interferes with DNA replication by inhibiting topoisomerase I and II activities.
- Apoptosis Induction : Triggers programmed cell death in cancer cells through various signaling pathways.
- Antioxidant Activity : Exhibits free radical scavenging properties, contributing to its protective effects against oxidative stress.
Case Studies
Several case studies have highlighted the effectiveness of benzimidazole derivatives in treating infections and cancer:
-
Case Study on Antimicrobial Efficacy :
- A clinical trial evaluated the effectiveness of a benzimidazole derivative against Staphylococcus aureus infections in patients with compromised immune systems. The results indicated a significant reduction in bacterial load following treatment.
-
Case Study on Cancer Treatment :
- A preclinical study assessed the anticancer properties of this compound in mice models bearing human tumor xenografts. The compound showed a marked reduction in tumor size compared to control groups.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(1H-benzimidazol-2-ylmethyl) acetamide derivatives?
- Methodology :
- Step 1 : React benzimidazole derivatives (e.g., 1H-benzimidazol-2-ylmethanamine) with activated acetamide precursors (e.g., chloroacetamide or bromoacetamide) under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .
- Step 2 : Purify via recrystallization using methanol or ethanol, and monitor reaction progress via TLC (silica gel, solvent system: CHCl₃/MeOH 9:1) .
- Key Data :
| Reaction Time | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| 4–6 hours | DMF | None | 60–75 |
| 6–8 hours | DMSO | K₂CO₃ | 70–85 |
Q. How is structural characterization performed for benzimidazole-acetamide hybrids?
- Methodology :
- IR Spectroscopy : Identify carbonyl (C=O) stretches at 1660–1680 cm⁻¹ and benzimidazole N–H stretches at 3170–3200 cm⁻¹ .
- ¹H NMR : Look for characteristic peaks:
- Benzimidazole protons: δ 7.2–7.8 ppm (aromatic).
- Acetamide methylene: δ 3.8–4.2 ppm (singlet).
- Methoxy groups: δ 3.6–3.9 ppm .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in heterocyclic coupling steps?
- Methodology :
- Solvent Screening : Test polar solvents (DMF, DMSO) vs. non-polar (toluene) to assess solubility of intermediates .
- Catalyst Optimization : Compare ZnCl₂ () vs. Cu(Ac)₂ () for promoting cyclization.
- Temperature Control : Use microwave-assisted synthesis to reduce reaction time (e.g., 100°C for 2 hours vs. 6 hours under reflux) .
- Data Contradiction :
- Issue : Conflicting reports on ZnCl₂ efficacy (yields 15–26% in vs. 60–85% in ).
- Resolution : Pre-activate intermediates with EDCI/HOBt to improve coupling efficiency .
Q. What analytical strategies resolve discrepancies in spectroscopic data for regioisomers?
- Methodology :
- X-ray Crystallography : Determine absolute configuration (e.g., triclinic P1 space group in ).
- 2D NMR (HSQC, HMBC) : Assign ambiguous protons in quinazolinone vs. benzimidazole regions .
- Case Study :
- Conflict : Overlapping ¹H NMR signals for methoxy (δ 3.6–3.9 ppm) and methylene (δ 3.8–4.2 ppm) groups.
- Solution : Use ¹³C NMR to distinguish carbons adjacent to oxygen (δ 55–60 ppm for OCH₃) vs. acetamide carbonyl (δ 170–175 ppm) .
Q. How can computational modeling predict bioactivity against inflammation or kinase targets?
- Methodology :
- Docking Studies : Use AutoDock Vina to simulate binding to COX-2 (PDB ID: 5KIR) or EGFR kinase (PDB ID: 1M17) .
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing nitro groups in ) with anti-inflammatory IC₅₀ values.
- Key Findings :
| Substituent | Docking Score (kcal/mol) | Bioactivity (IC₅₀, μM) |
|---|---|---|
| -OCH₃ | -9.2 | 12.5 |
| -NO₂ | -8.7 | 18.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
